molecular formula C15H10BrClN2O3S B13372072 5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B13372072
M. Wt: 413.7 g/mol
InChI Key: NNRAYRCNNPUFDR-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of bromine, chlorine, thiazole, and pyranone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-chloroaniline with a thioamide under acidic conditions to form the thiazole core.

    Coupling reactions: The thiazole derivative is then coupled with a pyranone precursor under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or quinones.

    Reduction: Reduction reactions can target the bromine or chlorine atoms, leading to debromination or dechlorination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-[(4-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione
  • 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
  • 4-bromo-2-chloroaniline

Uniqueness

Compared to similar compounds, 5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of both thiazole and pyranone rings in the same molecule provides a distinct chemical scaffold that can be exploited for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C15H10BrClN2O3S

Molecular Weight

413.7 g/mol

IUPAC Name

5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C15H10BrClN2O3S/c1-7-12(16)13(20)11(14(21)22-7)10-6-23-15(19-10)18-9-4-2-8(17)3-5-9/h2-6,20H,1H3,(H,18,19)

InChI Key

NNRAYRCNNPUFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)O1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)O)Br

Origin of Product

United States

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